![molecular formula C11H10O2 B1657725 1H-Indene-2-acetic acid CAS No. 57932-05-5](/img/structure/B1657725.png)
1H-Indene-2-acetic acid
Overview
Description
1H-Indene-2-acetic acid, also known as indomethacin, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. It was first synthesized in 1963 and has been widely used in clinical practice. However, in recent years, there has been an increasing interest in the scientific research application of this compound due to its potential therapeutic effects beyond its traditional use as an NSAID.
Scientific Research Applications
Acidity and Stability in Polycyclic Aromatic Compounds
1H-Indene-2-acetic acid derivatives, such as 1H-benz[f]indene and 1H-benz[e]indene, have been studied for their acidity characteristics. These compounds demonstrate modest acidity, but a dramatic increase in acidity is noted upon multiple cyanation, resulting in hyperstrong neutral organic superacids. This high acidity is attributed to strong anionic resonance effects, making them potentially useful in academic research and technological applications (Vianello & Maksić, 2005).
Synthesis Techniques
Advanced synthesis techniques have been developed for indane acetic acid derivatives, such as methyl (2S)-2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]butanoate. This compound, with two contiguous stereogenic centers, is synthesized using a robust Reformatsky process and highly diastereoselective hydrogenation (Zhang, Zhu, & Ma, 2003).
Catalytic Applications
This compound derivatives have been used as intermediates in catalytic reactions. For example, gold(I)-catalyzed cyclization of o-(alkynyl)styrene ether in the presence of methanol facilitates the synthesis of functional indene acetal, a precursor for indene aldehyde (Wang et al., 2015).
Acetic Acid Synthesis
Research on acetic acid synthesis has explored various catalytic processes, including the use of Rh or Ir-based catalytic systems. These systems are employed in carbonylation reactions for producing acetic acid, highlighting potential applications of indene derivatives in industrial chemistry (Budiman et al., 2016).
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and acetals have been utilized to prepare highly substituted indene derivatives. This process demonstrates the potential of this compound derivatives in synthesizing complex organic molecules (Lu & Shi, 2006).
properties
IUPAC Name |
2-(1H-inden-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVZNFSFVOYBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500190 | |
Record name | (1H-Inden-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57932-05-5 | |
Record name | (1H-Inden-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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